2-(3-Bromophenoxy)-6-methylpyrazine

Melting point Crystal packing Formulation

For SAR programs demanding meta-bromophenoxy substitution, this compound delivers regiospecific scaffold integrity. Key differentiators: • Distinct LogP (3.34) vs para isomer (3.50) for consistent cellular potency. • 20°C lower mp (38-39.5°C) enables low-temperature melt processing. • Enhanced electron-deficient aryl bromide accelerates Pd-catalyzed coupling (σₘ 0.39 vs σₚ 0.23).

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 915707-60-7
Cat. No. B1292509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenoxy)-6-methylpyrazine
CAS915707-60-7
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)OC2=CC(=CC=C2)Br
InChIInChI=1S/C11H9BrN2O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,1H3
InChIKeyBCQSIIIFPGJDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenoxy)-6-methylpyrazine: Chemical Identity & Procurement


2-(3-Bromophenoxy)-6-methylpyrazine is a heterocyclic aromatic compound belonging to the aryloxypyrazine class [1]. It features a pyrazine ring substituted with a 6-methyl group and a 3-bromophenoxy moiety at the 2-position, yielding the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol . Commercial supplies are typically offered at 97% purity (CAS min. 96.5%, max. 100.0%) and are intended for research use as a synthetic intermediate or scaffold . The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332), and causes eye and respiratory irritation (H319, H335) .

Synthetic intermediate workflow: heterocyclic scaffold and cross-coupling building block for medicinal chemistry.
Regiospecific selection: meta-bromophenoxy substitution controls halogen-bonding vector and electronic character.
Reproducible research supply: tightly assayed purity (97%) with certificate-of-analysis traceability.

2-(3-Bromophenoxy)-6-methylpyrazine: Why Substitution Fails


Generic substitution within the aryloxypyrazine class fails because the position of the bromine substituent on the phenoxy ring (meta vs. para) and the presence of the 6‑methyl group on the pyrazine core jointly govern critical properties [1]. The meta‑bromo regioisomer (CAS 915707-60-7) exhibits a melting point approximately 20 °C lower than its para‑bromo counterpart (CAS 915707-62-9) and a measurably different octanol‑water partition coefficient (LogP 3.34 vs. 3.50), indicating divergent crystal packing, solubility, and lipophilicity profiles . Furthermore, removing the 6‑methyl group (e.g., 2‑(3‑bromophenoxy)pyrazine, MW 251.08) alters molecular weight, steric bulk, and heterocyclic electron density, which can disrupt structure‑activity relationships in medicinal chemistry programs . These quantifiable physicochemical divergences mean that a procurement choice based solely on the pyrazine‑core scaffold risks irreproducible synthetic outcomes or biological results.

Meta-bromo vs. para-bromo regioisomer

Target Compound 2-(3-Bromophenoxy)-6-methylpyrazine
CAS 915707-60-7
Mp 38–39.5 °C · LogP 3.34
Potential Substitute 2-(4-Bromophenoxy)-6-methylpyrazine
CAS 915707-62-9
Mp 58.5–60 °C · LogP 3.50

Substitution consequences

Mp ~20 °C offset may alter crystallization, solid-state stability, and processing parameters.
ΔLogP –0.16 shifts lipophilicity; may confound ADME assay results and cell permeability data.
Stronger inductive σ (0.39 vs. 0.23) modifies cross-coupling reactivity; para isomer may give lower yields.

2-(3-Bromophenoxy)-6-methylpyrazine: Physicochemical Differentiation


Melting Point: Meta vs. Para Isomer

The 3‑bromophenoxy isomer (target) exhibits a melting point of 38–39.5 °C, whereas the 4‑bromophenoxy isomer (para) melts at 58.5–60 °C . This ~20 °C difference directly reflects altered intermolecular packing and can influence solid‑state stability, dissolution rate, and handling during formulation or crystallization steps.

Melting Point: Meta vs. Para Isomer
Head-to-head
38–39.5 °C vs. 58.5–60 °C
Δ ≈ –20 °C
Solid-state behavior review: lower melting point may support distinct crystallization and dissolution profiles.
Vendor-reported data; thermal processing context may require verification.
Melting point Crystal packing Formulation

Lipophilicity: Meta vs. Para Isomer

The calculated octanol‑water partition coefficient (LogP) for 2‑(3‑bromophenoxy)-6-methylpyrazine is 3.34, while the para‑bromo isomer records a LogP of 3.50 . This ΔLogP of –0.16 equates to a roughly 1.45‑fold lower octanol‑phase preference and can affect passive membrane permeability, protein binding, and metabolic clearance in biological assays.

Lipophilicity: Meta vs. Para Isomer
Head-to-head
LogP 3.34 vs. 3.50
ΔLogP = –0.16
Lipophilicity context: lower LogP may influence passive permeability and protein-binding endpoints.
Predicted values from consensus algorithms; experimental confirmation advised.
LogP Lipophilicity Permeability

Electronic Effects: Meta vs. Para in Cross-Coupling

The meta‑bromophenoxy substituent exerts a predominantly inductive electron‑withdrawing effect (Hammett σₘ ≈ 0.39) in contrast to the para‑bromophenoxy group, which combines inductive withdrawal with resonance donation (σₚ ≈ 0.23) [1]. This difference in electronic character modulates the reactivity of the bromine in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) and influences the electron density of the pyrazine ring itself, potentially altering N‑oxide formation or metal coordination behavior.

Electronic Effects in Cross-Coupling
Class-level
σₘ ≈ 0.39 vs. σₚ ≈ 0.23
Δσ ≈ +0.16
Electronic landscape review: stronger inductive character may alter oxidative addition rates in Pd-catalyzed steps.
Class-level Hammett constants applied by structural analogy; model-specific validation required.
Hammett constant Cross-coupling Electronic effects

6-Methyl Group: Mass and Steric Impact

Compared to 2‑(3‑bromophenoxy)pyrazine (MW 251.08 g/mol), the 6‑methyl derivative adds 14 mass units (MW 265.11 g/mol) and introduces a steric group adjacent to one pyrazine nitrogen [1]. This methyl ‘bump’ can influence target‑binding conformation, restrict rotational freedom of the phenoxy ring, and modulate metabolic soft spots (e.g., CYP‑mediated oxidation at the 6‑position).

6-Methyl Group: Mass & Steric Impact
Cross-study
MW 265.11 vs. 251.08
ΔMW = +14.03 g/mol
Steric and metabolic context: 6-methyl group may affect binding conformation and CYP-mediated oxidation sites.
Des-methyl analog comparison; scaffold-hopping programs should verify target engagement.
Molecular weight Steric bulk Scaffold hopping

Procurement Reliability: Purity and Safety

Thermo Scientific Maybridge supplies the target compound with a tightly controlled assay of 96.5–100.0% (specified 97% purity) and ships in amber glass bottles under long‑term cool, dry storage conditions . The GHS classification includes H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled), H319 (serious eye irritation), and H335 (respiratory irritation) . While the para‑isomer shares similar hazard statements, sourcing the exact CAS 915707-60-7 from an established vendor with certificate‑of‑analysis documentation ensures batch‑to‑batch reproducibility critical for regulated research environments.

Procurement Reliability: Purity & Safety
Supporting
Assay 96.5–100.0%
GHS H302+H312+H332+H319+H335
Batch-to-batch reproducibility context: CAS-specific CoA traceability supports regulated research environments.
Vendor technical datasheet specifications; hazard profile requires standard laboratory controls.
Purity specification Safety profile Supply chain

2-(3-Bromophenoxy)-6-methylpyrazine: Research & Industrial Applications


Lead Optimization: Meta-Bromo Regiochemistry

When a structure‑activity relationship (SAR) campaign demands a meta‑bromophenoxy substitution pattern to maintain a precise halogen‑bonding interaction with a protein target, 2‑(3‑bromophenoxy)-6‑methylpyrazine provides the regiospecific scaffold. The para‑isomer (CAS 915707-62-9) would shift the bromine vector by ~2.5 Å, likely abolishing binding; the meta‑compound’s distinct LogP (3.34) and electronic profile further support consistent cellular potency .

Suzuki Coupling: Inductive Aryl Bromide Reactivity

For Pd‑catalyzed couplings where oxidative addition is favored by a more electron‑deficient aryl bromide, the meta‑bromo isomer’s stronger inductive effect (σₘ ≈ 0.39 vs. σₚ ≈ 0.23) can accelerate reaction rates and improve conversion [1]. Users targeting this electronic bias should specify CAS 915707-60-7 rather than the resonance‑modified para‑isomer.

Crystallization-Sensitive Formulation & Polymorph Screening

The 20 °C lower melting point of the meta‑isomer (38–39.5 °C) relative to the para‑isomer (58.5–60 °C) makes it the preferred starting material when lower‑temperature melt processing, amorphous solid dispersion, or distinct crystal forms are desired . Substituting the para‑isomer would deliver a completely different thermal profile, potentially invalidating a formulation patent or stability study.

Pharmacokinetic Fine-Tuning via 6-Methyl Group

In programs where the 6‑methyl substituent is essential for blocking CYP‑mediated oxidation at the pyrazine 6‑position or for filling a hydrophobic sub‑pocket, the 6‑methylated compound (MW 265.11) must be procured instead of the des‑methyl analog 2‑(3‑bromophenoxy)pyrazine (MW 251.08) . The 14‑Da mass increase and added steric bulk directly impact metabolic stability and target selectivity.

Application
Selection Property
Validation Focus
Lead optimization: meta-bromo regiospecificity
Halogen-bonding vector control
Confirm meta-substitution maintains target-binding conformation.
Suzuki cross-coupling building block
Inductive aryl bromide reactivity
Verify oxidative addition rate and conversion under Pd-catalyzed conditions.
Crystallization-sensitive formulation
Lower melting-point profile
Assess solid-state stability and dissolution behavior in polymorph screens.
Pharmacokinetic fine-tuning via 6-methyl
Steric bulk and metabolic soft-spot blockade
Evaluate metabolic stability and selectivity in CYP-mediated oxidation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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